molecular formula C11H15N B14072085 (R)-cyclopropyl(p-tolyl)methanamine

(R)-cyclopropyl(p-tolyl)methanamine

Cat. No.: B14072085
M. Wt: 161.24 g/mol
InChI Key: NDSBRDFZIHGLNI-NSHDSACASA-N
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Description

®-cyclopropyl(p-tolyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a p-tolyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(p-tolyl)methanamine typically involves the reaction of cyclopropylmethylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-cyclopropyl(p-tolyl)methanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(p-tolyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

®-cyclopropyl(p-tolyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-cyclopropyl(p-tolyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the p-tolyl group can influence the compound’s overall stability and reactivity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(p-tolyl)methanamine: Similar in structure but with a phenyl group instead of a cyclopropyl group.

    Cyclopropylmethylamine: Lacks the p-tolyl group, making it less complex.

    p-Tolylmethanamine: Contains only the p-tolyl group without the cyclopropyl moiety.

Uniqueness

®-cyclopropyl(p-tolyl)methanamine is unique due to the presence of both the cyclopropyl and p-tolyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(R)-cyclopropyl-(4-methylphenyl)methanamine

InChI

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3/t11-/m0/s1

InChI Key

NDSBRDFZIHGLNI-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C2CC2)N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

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